molecular formula C14H17F2NO B261778 N-cycloheptyl-2,6-difluorobenzamide

N-cycloheptyl-2,6-difluorobenzamide

Cat. No. B261778
M. Wt: 253.29 g/mol
InChI Key: REHLWYNXZWSMFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-2,6-difluorobenzamide, also known as C75, is a synthetic compound that has been extensively studied for its potential therapeutic applications. C75 belongs to the class of fatty acid synthase (FAS) inhibitors and has been shown to inhibit the activity of FAS, which is an enzyme involved in the synthesis of fatty acids. Inhibition of FAS has been linked to several physiological and biochemical effects, making C75 a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2,6-difluorobenzamide involves the inhibition of FAS, which is an enzyme involved in the synthesis of fatty acids. Fatty acids are essential components of cell membranes and are also involved in several cellular processes such as energy storage and signal transduction. Inhibition of FAS leads to a decrease in the synthesis of fatty acids, which can have several physiological and biochemical effects.
Biochemical and Physiological Effects
Inhibition of FAS by N-cycloheptyl-2,6-difluorobenzamide has been linked to several biochemical and physiological effects. One of the main effects of N-cycloheptyl-2,6-difluorobenzamide is the inhibition of cell proliferation, which has been observed in various cancer cell lines. N-cycloheptyl-2,6-difluorobenzamide has also been shown to induce apoptosis, which is a form of programmed cell death. In addition, N-cycloheptyl-2,6-difluorobenzamide has been shown to have anti-inflammatory effects and can reduce the severity of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cycloheptyl-2,6-difluorobenzamide in lab experiments is its ability to inhibit FAS, which can have several downstream effects. This makes N-cycloheptyl-2,6-difluorobenzamide a useful tool for studying the role of FAS in various cellular processes. However, N-cycloheptyl-2,6-difluorobenzamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on N-cycloheptyl-2,6-difluorobenzamide. One direction is to explore the therapeutic potential of N-cycloheptyl-2,6-difluorobenzamide in various disease models, including cancer and inflammatory diseases. Another direction is to investigate the mechanism of action of N-cycloheptyl-2,6-difluorobenzamide in more detail, including its downstream effects on cellular processes. Finally, there is a need to develop more potent and selective FAS inhibitors that can be used in both basic and clinical research.

Synthesis Methods

The synthesis of N-cycloheptyl-2,6-difluorobenzamide involves several steps, including the reaction of 2,6-difluorobenzoyl chloride with cycloheptylamine to form N-cycloheptyl-2,6-difluorobenzamide. The reaction is typically carried out in an organic solvent, such as dichloromethane or chloroform, under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

N-cycloheptyl-2,6-difluorobenzamide has been extensively studied for its potential therapeutic applications in various disease models. Several studies have shown that N-cycloheptyl-2,6-difluorobenzamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-cycloheptyl-2,6-difluorobenzamide has also been shown to have anti-inflammatory effects and can reduce the severity of inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

N-cycloheptyl-2,6-difluorobenzamide

Molecular Formula

C14H17F2NO

Molecular Weight

253.29 g/mol

IUPAC Name

N-cycloheptyl-2,6-difluorobenzamide

InChI

InChI=1S/C14H17F2NO/c15-11-8-5-9-12(16)13(11)14(18)17-10-6-3-1-2-4-7-10/h5,8-10H,1-4,6-7H2,(H,17,18)

InChI Key

REHLWYNXZWSMFK-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NC(=O)C2=C(C=CC=C2F)F

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=C(C=CC=C2F)F

Origin of Product

United States

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